(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide
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Description
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H13Cl2N3O3 and its molecular weight is 390.22. The purity is usually 95%.
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Scientific Research Applications
Polymer Science and Copolymerization
One of the notable applications of trisubstituted ethylenes, similar to the mentioned compound, is in the synthesis of novel copolymers. Studies have shown that electrophilic trisubstituted ethylenes, including those with dichlorophenyl and nitrophenyl substitutions, can be copolymerized with styrene. This process results in copolymers characterized by high glass transition temperatures, indicating a decrease in chain mobility due to the high dipolar character of the monomers. Such materials could have potential applications in high-performance plastics and materials requiring thermal stability (Kim et al., 1999).
Organic Synthesis and Chemical Reactivity
The compound and its derivatives have been used in organic synthesis, demonstrating the versatility of cyano and nitrophenyl groups in chemical reactions. For instance, reactions involving similar trisubstituted ethylenes with methyl 3-oxobutanoate lead to various pyridine products. These reactions showcase the compound's potential as a precursor in synthesizing more complex heterocyclic compounds, which are often of interest in pharmaceutical research and development (O'callaghan et al., 1999).
Material Properties and Photoluminescence
Functional derivatives of the core structure have been synthesized to explore photoluminescence properties. For example, π-extended fluorene derivatives containing nitro groups exhibit unique solvatochromic behavior and high fluorescence quantum yields. These materials could be promising for applications in optoelectronic devices, sensors, and fluorescent markers, where the precise control of photophysical properties is critical (Kotaka, Konishi, & Mizuno, 2010).
Antipathogenic Activity
Further extending its utility, derivatives of the compound have been synthesized and evaluated for their antipathogenic activity. Research indicates that certain acylthioureas derived from the compound exhibit significant anti-microbial and antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents to combat infections and biofilm-associated diseases (Limban, Marutescu, & Chifiriuc, 2011).
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethyl-3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3/c1-2-12-4-3-11(6-17(12)23(25)26)5-13(10-21)18(24)22-16-8-14(19)7-15(20)9-16/h3-9H,2H2,1H3,(H,22,24)/b13-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPWGUJOBMVMBI-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.